N-(3-Methoxyphenyl)Cinnamamide

MMP-2 inhibitor MMP-9 inhibitor cinnamamide SAR

Medicinal chemists face a >250-fold MMP-2 potency cliff between meta-methoxy (IC50 1,674.81 nM) and ortho-methyl (IC50 6.40 nM) cinnamamide analogs, making generic substitution impossible for target-specific studies or ANDA impurity workflows. N-(3-Methoxyphenyl)cinnamamide resolves both needs: • Weak, partially selective MMP-2/9 inhibition (IC50 ~1.6-1.7 µM; ~3-fold selectivity over MMP-1) for tumor-stroma dissection without confounding cytotoxicity. • Authenticated Brexpiprazole Impurity 10/85, supplied with full spectroscopic/chromatographic characterization and optional USP/EP pharmacopeial traceability for HPLC system suitability, method validation, and batch-release testing. • Consistent ≥98% purity across analytical and research-grade batches, shipped ambient with same-day dispatch on in-stock orders.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 127033-74-3
Cat. No. B018740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)Cinnamamide
CAS127033-74-3
Synonyms(E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide; 
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
InChIKeyGVTLFGJNTIRUEG-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)cinnamamide: Identity and Key Characteristics


N-(3-Methoxyphenyl)cinnamamide (CAS 127033‑74‑3) belongs to the cinnamamide class of small molecules and is structurally defined as the amide formed between cinnamic acid and 3‑methoxyaniline. The compound is catalogued as the (E)-isomer under IUPAC name (2E)-N-(3-methoxyphenyl)-3-phenylprop‑2‑enamide with molecular formula C₁₆H₁₅NO₂ and molecular weight 253.30 g·mol⁻¹ . It is listed in authoritative chemical databases including PubChem (CID 795596) [1] and ChEMBL (CHEMBL2336356) [2]. Beyond its utility as a versatile synthetic building block, the compound has attracted investigational interest as a weak matrix metalloproteinase (MMP) inhibitor and is formally recognized as a Brexpiprazole process impurity, which confers a distinct regulatory‑grade analytical application [3].

Weak MMP-2/9 inhibitor probe for partial target engagement studies
Authenticated Brexpiprazole impurity reference standard for ANDA workflows
Cinnamamide SAR comparator for meta-methoxy substitution effects

N-(3-Methoxyphenyl)cinnamamide: Why Generic Analogs Cannot Substitute


Cinnamamide congeners display exquisitely steep structure‑activity relationships (SAR) on matrix metalloproteinases: the simple shift of the methoxy substituent from the meta to the ortho position transforms a weak, micromolar‑range MMP‑2/9 inhibitor into a low‑nanomolar agent [1]. Therefore, any researcher requiring the specific pharmacological fingerprint of a meta‑methoxy‑substituted cinnamamide cannot substitute the ortho‑tolyl analog. Additionally, for pharmaceutical quality control, N-(3‑Methoxyphenyl)cinnamamide is the authenticated Brexpiprazole Impurity 10/85, and its identity is verified by comprehensive spectroscopic and chromatographic characterization against regulatory guidelines [2]. No other cinnamamide analog fulfills this exact impurity‑reference role, making generic substitution impossible in ANDA method‑validation and batch‑release workflows.

Target: N-(3-Methoxyphenyl)cinnamamide
Substitute: N-O-Tolylcinnamamide
Meta-methoxy substitution yields >260-fold lower MMP-2 potency than ortho-methyl analog; pharmacological fingerprint may shift significantly.
Target: Authenticated Impurity 10/85
Substitute: Generic cinnamamide analog
Generic analogs lack regulatory-grade characterization and pharmacopeial traceability required for ANDA method validation and batch release.

N-(3-Methoxyphenyl)cinnamamide: Differentiation Evidence vs. Closest Analogs


MMP-2/9 Inhibitory Potency vs. O-Tolylcinnamamide

N-(3-Methoxyphenyl)cinnamamide (compound 5h) exhibits weak inhibitory activity against recombinant human MMP‑2 and MMP‑9 with IC₅₀ values of 1,674.81 nM and 1,658.63 nM, respectively, and shows approximately 3‑fold selectivity over MMP‑1 (IC₅₀ ≈ 4,520 nM) . In stark contrast, the ortho‑methyl positional isomer N‑O‑tolylcinnamamide inhibits MMP‑2 with an IC₅₀ of 6.40 nM, MMP‑9 with an IC₅₀ of 7.40 nM, and MMP‑1 with an IC₅₀ of 4,520 nM under virtually identical assay conditions (recombinant human enzymes, succinylated gelatin substrate, 30 min inhibitor pre‑incubation) [1]. Thus, the meta‑methoxy substitution results in a >260‑fold loss in MMP‑2 potency and a >220‑fold loss in MMP‑9 potency relative to the ortho‑methyl analog.

MMP-2/9 Potency vs. O-Tolyl
Cross-study comparable
IC₅₀ MMP-2: 1,674.81 nM vs. 6.40 nM
Supports partial MMP-2/9 probe context; ~262-fold lower potency than ortho-methyl analog.
Recombinant human enzymes; succinylated gelatin substrate.
MMP-2 inhibitor MMP-9 inhibitor cinnamamide SAR

Authenticated Brexpiprazole Impurity 10/85 Reference Standard

N-(3-Methoxyphenyl)cinnamamide is chemically defined as Brexpiprazole Impurity 10 (also designated Impurity 85) and is supplied with full characterization data (NMR, HPLC, MS) compliant with regulatory guidelines for ANDA method development and validation [1]. Unlike general‑purpose cinnamamide research compounds, this product is traceable against pharmacopeial standards (USP/EP) upon request and is manufactured under quality systems suitable for use as a reference standard in commercial Brexpiprazole production [1]. No generic cinnamamide analog can legally or technically substitute for this specific impurity standard.

Brexpiprazole Impurity 10/85
Direct comparison
Full characterization package; USP/EP traceability option
Certified impurity standard identity; supports ANDA method validation and batch release.
Regulatory-grade documentation; no generic analog equivalent.
pharmaceutical impurity standard Brexpiprazole reference standard

Unverified Non-MMP Activity Claims

Multiple vendor‑hosted summaries attribute α‑glucosidase inhibitory, larvicidal, antidepressant, and neuroprotective activities to N-(3‑Methoxyphenyl)cinnamamide. However, none of these claims are currently supported by retrievable primary research articles that provide (i) quantitative potency data for the target compound, (ii) quantitative comparator data for a structurally defined analog under identical assay conditions, and (iii) the full experimental context (enzyme source, substrate, incubation time, endpoint). Until such data emerge, these activity assertions cannot be used to differentiate N-(3‑Methoxyphenyl)cinnamamide from its close analogs for procurement decisions.

Non-MMP Activity Claims
Data to verify
No retrievable primary quantitative comparator data
Unverified claims require source-specific review before procurement decisions.
α-glucosidase, larvicidal, antidepressant, neuroprotective assertions lack primary support.
evidence gap comparator data limitation α-glucosidase

N-(3-Methoxyphenyl)cinnamamide: Key Application Scenarios


Weak MMP-2/9 Probe for Cancer Invasion Studies

In studies where complete MMP‑2/9 ablation is undesirable—for example, when dissecting the subtler roles of gelatinases in tumor‑stroma crosstalk without confounding cytotoxic effects—N-(3‑Methoxyphenyl)cinnamamide provides a weakly inhibitory but partially selective tool (IC₅₀ ~1.6–1.7 µM for MMP‑2/9, ~3‑fold selectivity over MMP‑1) . The ortho‑tolyl analog cannot serve this purpose because its sub‑nanomolar potency would produce near‑complete target suppression at concentrations that still spare MMP‑1, fundamentally altering the experimental pharmacology.

Brexpiprazole ANDA Method Development & Batch Release

N-(3‑Methoxyphenyl)cinnamamide is the authenticated Brexpiprazole Impurity 10/85, supplied with full regulatory‑grade characterization and option for pharmacopeial traceability (USP/EP) [1]. It is employed as a reference standard for HPLC peak identification, system suitability testing, and impurity limit quantification in Abbreviated New Drug Application (ANDA) submissions and commercial batch‑release testing. No alternative cinnamamide analog fulfills this regulatory role.

Cinnamamide SAR for MMP Inhibition

The dramatic potency cliff between meta‑methoxy (MMP‑2 IC₅₀ = 1,674.81 nM) and ortho‑methyl (MMP‑2 IC₅₀ = 6.40 nM) substitution makes N-(3‑Methoxyphenyl)cinnamamide an essential comparator for medicinal chemistry campaigns exploring aryl‑substituent effects on MMP inhibition [2]. Including this compound in screening libraries enables SAR modelers to capture the full activity landscape and avoid over‑fitting to high‑potency analogs.

Application
Selection Property
Validation Focus
Weak MMP-2/9 Probe Studies
Partial MMP-2/9 inhibition profile
Verify micromolar-range IC₅₀ and ~3-fold selectivity over MMP-1 in assay context
Brexpiprazole ANDA Method Validation
Certified impurity reference standard identity
Confirm pharmacopeial traceability and full characterization package for regulatory submission
Cinnamamide SAR Comparator
Meta-methoxy substitution fingerprint
Assess potency cliff relative to ortho-substituted analogs in MMP inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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